3-[4-(Propan-2-yl)phenyl]propanamide
Description
3-[4-(Propan-2-yl)phenyl]propanamide (CAS: 857814-15-4) is a propanamide derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its IUPAC name, this compound, reflects its structure: a propanamide chain attached to a para-isopropyl-substituted benzene ring. Key properties include a moderate hydrophobicity (logP = 2.41) and a purity of ≥95% in commercial samples . The compound’s PubChem CID is 54593823, and it is cataloged under MDL number MFCD09161505 .
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSFZJSZZIQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]propanamide typically involves the reaction of 4-(Propan-2-yl)benzaldehyde with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]propanamide is utilized in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Hydrophobicity (logP):
The target compound’s logP (2.41 ) suggests moderate lipophilicity, suitable for balancing membrane permeability and aqueous solubility. In contrast:- Molecular Weight and Complexity: The target compound’s low molecular weight (191.27) and simple structure contrast with derivatives like C₂₈H₃₁NO₃ (, MW = 429.55), which incorporate extended aromatic systems and heterocycles. Higher molecular weight often correlates with enhanced target binding but poorer bioavailability .
Biological Activity
3-[4-(Propan-2-yl)phenyl]propanamide, a compound derived from the propanamide family, has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
where the structure consists of a propanamide backbone with a branched isopropyl group attached to a phenyl ring. Its unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as anti-inflammatory and analgesic properties.
In particular, studies have indicated that related compounds exhibit inhibitory activity against enzymes such as urease and have shown promise in cancer cell line studies. For instance, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis through various pathways.
Antioxidant Activity
Research has demonstrated that derivatives of propanamide compounds exhibit significant antioxidant activity. For example, certain synthesized derivatives showed radical scavenging abilities that surpassed those of well-known antioxidants like ascorbic acid. This suggests that this compound may also possess similar antioxidant properties, contributing to its potential therapeutic applications .
Anticancer Activity
Several studies have focused on the anticancer potential of propanamide derivatives. For example, compounds with structural similarities have been evaluated against various cancer cell lines, including glioblastoma and breast cancer cells. The findings indicate that these compounds can exhibit cytotoxic effects, with some achieving IC50 values lower than established chemotherapeutic agents .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U-87 (Glioblastoma) | 1.37 | |
| Compound B | MDA-MB-231 (Breast Cancer) | 2.80 | |
| Compound C | HEPG2 (Liver Cancer) | 0.67 |
Case Studies
Study on Urease Inhibition : A series of bi-heterocyclic propanamides were synthesized and tested for their urease inhibitory potential. The results showed promising activity against urease, indicating that similar derivatives could be developed for therapeutic use in conditions associated with urease activity .
Molecular Docking Studies : Computational studies have suggested that this compound could bind effectively at the active sites of various enzymes, potentially inhibiting their function. These findings align with experimental data showing cytotoxic effects on cancerous cells .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-[4-(Propan-2-yl)phenyl]propanamide, and how do they influence experimental design?
- Answer : The compound (C₁₂H₁₇NO, MW 191.27) has a logP of 2.41, indicating moderate hydrophobicity, which affects solubility in aqueous buffers. Its melting point (142–144°C) suggests stability at room temperature. The logD values (2.49 at pH 5.5 and 7.4) imply consistent partitioning in biological matrices, guiding solvent selection for in vitro assays. The polar surface area (43.09 Ų) and four rotatable bonds may influence membrane permeability in cellular studies .
Q. What synthetic routes are reported for this compound?
- Answer : While direct synthesis is not detailed in the evidence, analogous propanamide derivatives (e.g., triazolyl-propanamides) are synthesized via nucleophilic substitution or coupling reactions. For example, chloroacetamide intermediates can react with amines (e.g., aniline) under reflux in pyridine, followed by hydroxylamine treatment to introduce hydroxamic acid groups. Such methods may be adapted using 4-isopropylphenyl precursors .
Q. How can researchers confirm the structural identity of synthesized this compound?
- Answer : Use 1H/13C NMR to verify aromatic protons (δ 6–7 ppm for the isopropylphenyl group) and the propanamide backbone (δ 2.3–2.6 ppm for CH₂ and δ 1.1–1.3 ppm for isopropyl CH₃). MS (exact mass 191.1310) and IR (amide C=O stretch ~1650 cm⁻¹) further confirm the structure. Cross-reference with PubChem CID 54593823 for spectral validation .
Advanced Research Questions
Q. How can researchers address contradictions in solubility predictions for this compound during formulation?
- Answer : Experimental validation is critical. While logP/logD predicts moderate hydrophobicity, the presence of the amide group may enhance solubility in polar aprotic solvents (e.g., DMSO). Use shake-flask assays to measure solubility in PBS (pH 7.4) and compare with computational models. Adjust co-solvents (e.g., PEG 400) or employ lipid-based carriers if discrepancies arise .
Q. What strategies are recommended for optimizing the synthetic yield of this compound?
- Answer :
- Step 1 : Optimize reaction conditions (e.g., temperature, catalyst) for the coupling of 4-isopropylbenzene precursors with acrylonitrile, followed by hydrolysis to the amide.
- Step 2 : Monitor intermediates via TLC/HPLC to minimize side products.
- Step 3 : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Yields >70% are achievable with rigorous stoichiometric control, as seen in analogous triazolyl-propanamide syntheses .
Q. How can researchers design experiments to explore the biological activity of this compound?
- Answer :
- Assay Selection : Screen for HDAC inhibition (common for propanamide derivatives) using fluorometric assays with HeLa cell lysates.
- Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀.
- Controls : Include SAHA (vorinostat) as a positive control.
- Data Interpretation : Cross-validate activity with structural analogs (e.g., triazolyl-propanamides) to identify critical pharmacophores .
Q. What analytical methods are suitable for detecting degradation products in stability studies?
- Answer : Employ HPLC-MS/MS with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) to separate and identify degradation products. For oxidative stability, use accelerated aging (40°C/75% RH for 4 weeks) and compare with fresh samples. Key degradation pathways may include hydrolysis of the amide bond or oxidation of the isopropyl group .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies between computational logP predictions and experimental logD values?
- Answer : Computational models (e.g., XLogP3) may not account for ionization or solvent effects. Validate predictions with experimental logD measurements using the "gold standard" shake-flask method. Adjust buffer pH (5.5 vs. 7.4) to assess ionization impact. For this compound, the logD consistency across pH suggests minimal ionization, aligning with its neutral amide group .
Q. What steps are critical when reproducing published synthetic protocols for this compound?
- Answer :
- Precision in Reagents : Use anhydrous solvents and high-purity precursors (e.g., 4-isopropylbenzoic acid).
- Reaction Monitoring : Track progress via in situ FTIR to detect intermediate formation.
- Reproducibility Checks : Compare NMR/MS data with literature (e.g., PubChem SID 164331617) and validate purity (>95%) via HPLC-UV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
